8-Fluoro-4-hydroxyquinoline-3-carboxylic acid
Description
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS: 63010-70-8) is a fluorinated quinoline derivative with the molecular formula C₁₀H₆FNO₃ and a molecular weight of 207.16 g/mol . It features a fluorine atom at position 8, a hydroxyl group at position 4, and a carboxylic acid moiety at position 3 on the quinoline ring. Its ethyl ester derivative (CAS: 71083-06-2) is a common intermediate in synthesis, as hydrolysis under basic conditions yields the carboxylic acid .
Properties
IUPAC Name |
8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUDOGPKKWBGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371998 | |
| Record name | 8-fluoro-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63010-70-8 | |
| Record name | 8-Fluoro-4-hydroxy-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63010-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-fluoro-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the alkylation of 8-hydroxyquinoline with a fluorinated alkyl halide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dichloromethane with tetrabutylammonium iodide as a phase transfer catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid and its derivatives exhibit significant antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, studies have shown that certain derivatives demonstrate potent activity against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 4 - 16 | 0.125 - 0.5 |
| Klebsiella pneumoniae | 1 × 10^-5 | 0.125 - 0.5 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. It acts as an iron-chelator, which is crucial in neuroprotection and cancer therapy by depriving cancer cells of necessary iron for proliferation . Various studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, making them promising candidates for further development in oncology.
Antiviral Activity
Recent investigations have highlighted the antiviral properties of this compound, particularly against viruses such as dengue and potentially SARS-CoV-2. The structure-activity relationship studies suggest that modifications to the quinoline nucleus can enhance antiviral efficacy . For example, certain derivatives demonstrated significant inhibition against H5N1 virus with low cytotoxicity, indicating a favorable therapeutic index .
Synthetic Pathway Overview
A common approach involves:
- Formation of Intermediate : Reaction of ethyl dihydro-8-fluoro-4-oxoquinoline with carboxylic acid derivatives.
- Hydrolysis : Treatment with sodium hydroxide to yield the final product.
This method typically results in high yields (up to 96%) and can be tailored to produce various derivatives by altering reaction conditions and starting materials .
Case Study: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of this compound against resistant strains of bacteria. The results indicated that specific modifications significantly enhanced antibacterial activity compared to traditional antibiotics, suggesting potential for new treatment options in combating antibiotic resistance .
Case Study: Anticancer Research
Another research project focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in human cancer cell lines through iron-chelation mechanisms. The study highlighted the importance of further exploring this pathway for developing new cancer therapies .
Mechanism of Action
The mechanism of action of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can chelate metal ions, disrupting essential metal-dependent enzymes and processes. This chelation ability is crucial for its antimicrobial and anticancer activities. The compound can also intercalate into DNA, interfering with replication and transcription processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid (CAS: 36308-79-9)
- Structure : Differs in the carboxylic acid group position (C-2 instead of C-3).
- Properties :
6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS: 343-10-2)
Halogen-Substituted Derivatives
7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS: 1019015-91-8)
Methoxy-Substituted Analogs
7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic Acid (CAS: 622369-36-2)
Ethyl Ester Derivatives
Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 71083-06-2)
Complex Derivatives with Additional Substituents
1-Cyclopropyl-6-fluoro-7-(piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
- Structure: Cyclopropyl at N-1 and piperazinyl at C-7 (common in fluoroquinolones like ciprofloxacin).
- Activity : Cyclopropyl enhances Gram-negative bacterial targeting, while the piperazine ring improves pharmacokinetics .
- Synthetic Route: Involves coupling with carboxylic acids (e.g., 8-hydroxyquinoline-7-carboxylic acid) using TBTU/DIEA .
Antibacterial Activity
- 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid: Serves as a scaffold for quinolone antibiotics. Fluorine at C-8 is critical for DNA gyrase inhibition .
- NSC 368390 (DuP-785): A 4-quinolinecarboxylic acid derivative with a biphenyl group at C-2 and F at C-4. Demonstrates potent antitumor activity (90% inhibition of MX-1 breast carcinoma) .
Antitumor Activity
- Structural Influence : Bulky substituents (e.g., biphenyl in NSC 368390) enhance water solubility and tumor penetration. Conversely, smaller groups like Cl or OMe may limit efficacy .
Biological Activity
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS No. 63010-70-8) is a synthetic compound belonging to the quinoline family, characterized by a unique molecular structure that includes a fluorine atom at the 8-position and hydroxyl and carboxylic acid functional groups at the 4- and 3-positions, respectively. This compound has garnered attention for its potential biological activities, particularly as an antimicrobial agent and in cancer research.
- Molecular Formula : C10H6FNO3
- Molecular Weight : 207.16 g/mol
- Structural Features : The compound features a bicyclic quinoline core, which is crucial for its biological interactions.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains. Its mechanism of action may involve:
- Metal Ion Chelation : Disrupting metal-dependent enzymes critical for bacterial survival.
- DNA Intercalation : Interfering with replication and transcription processes, which is essential for bacterial growth.
A comparative analysis of similar compounds highlights the unique efficacy of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Antimicrobial |
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Antimicrobial |
| 8-Fluoroquinoline | Fluorine at position 8 | Antimicrobial |
| 7-Fluoro-4-hydroxyquinoline | Fluorine at position 7 | Antimicrobial |
| This compound | Fluorine at position 8, hydroxyl at position 4, carboxylic acid at position 3 | Enhanced antimicrobial activity |
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. It has shown potential in:
- Inhibiting Cell Proliferation : By interacting with DNA, it may disrupt cancer cell growth.
- Selective Toxicity : Some derivatives have demonstrated selective toxicity towards resistant cancer cells compared to standard chemotherapy agents like doxorubicin .
The biological activity of this compound can be attributed to several mechanisms:
- Chelation of Metal Ions : This disrupts essential enzymatic processes in bacteria and cancer cells.
- DNA Intercalation : The compound can insert itself between DNA base pairs, hindering replication and transcription.
- Inhibition of Quorum Sensing : By interfering with bacterial communication systems, it may reduce virulence factors associated with biofilm formation and infection .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of quinoline compounds, including those similar to this compound, exhibited significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
- Cytotoxicity in Cancer Cells : In vitro tests on colon adenocarcinoma cell lines revealed that certain derivatives showed selective cytotoxic effects, indicating potential for targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-fluoro-4-hydroxyquinoline-3-carboxylic acid, and how can intermediates be purified?
- Methodology : A common approach involves cyclization of substituted aniline precursors followed by fluorination. For example, ethyl ester intermediates (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are synthesized via condensation reactions and hydrolyzed under alkaline conditions (e.g., 10% NaOH in methanol) to yield the carboxylic acid . Purification typically uses column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Yield optimization requires strict control of reaction temperature (70–90°C) and stoichiometric ratios of fluorinating agents .
Q. How can researchers validate the purity of this compound for in vitro assays?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended. Mobile phases often combine 0.1% trifluoroacetic acid (TFA) in water (solvent A) and acetonitrile (solvent B) with a gradient elution (5–95% B over 20 minutes). Purity thresholds ≥95% are typical for biological testing. Mass spectrometry (LC-MS) confirms molecular integrity (expected [M-H]⁻ ion at m/z 236.02) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine powders. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage requires airtight containers in dry, cool conditions (<25°C) away from oxidizers .
Advanced Research Questions
Q. How do structural modifications at the 6-, 7-, and 8-positions of the quinoline core affect antibacterial activity?
- Methodology : Comparative structure-activity relationship (SAR) studies show that fluorine at position 8 enhances Gram-negative bacterial inhibition by improving membrane permeability. Piperazinyl or cyclohexylamino groups at position 7 increase potency against Staphylococcus aureus (MIC ≤0.5 µg/mL). Replacements at position 6 (e.g., Cl, CH₃) reduce activity, suggesting steric hindrance disrupts target binding .
Q. What experimental strategies resolve discrepancies in MIC values reported for this compound derivatives?
- Methodology : Standardize testing using CLSI guidelines:
- Use E. coli ATCC 25922 and S. aureus ATCC 29213 as reference strains.
- Control broth microdilution conditions (pH 7.2, 35°C, 18–20 hours).
- Validate compound solubility with DMSO (≤1% v/v) to avoid false negatives.
Discrepancies often arise from variations in inoculum size or solvent effects .
Q. How can researchers identify and quantify degradation products of this compound under accelerated stability conditions?
- Methodology : Forced degradation studies (acid/base hydrolysis, thermal stress, photolysis) coupled with LC-MS/MS identify major degradation pathways. For example, exposure to 0.1 M HCl at 60°C for 24 hours generates 8-fluoro-4-hydroxyquinoline (loss of carboxylic acid). Quantify impurities via external calibration curves with thresholds set per ICH Q3A guidelines .
Critical Notes
- Avoid using DMSO concentrations >2% in biological assays to prevent cytotoxicity .
- For fluorinated analogs, monitor hepatotoxicity in vivo via ALT/AST levels due to potential metabolite accumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
